Structural Differentiation: 3-Thienyl vs. 2-Thienyl Positional Isomerism Alters Molecular Electrostatic Potential and Binding Geometry
The target compound (CAS 946199-04-8) is defined by a thiophen-3-yl substituent at the chiral alpha-carbon of the ethylenediamine linker, whereas its closest commercially cataloged analog (CAS 941964-20-1) bears a thiophen-2-yl group . This positional isomerism relocates the sulfur atom from the 1,3-relationship (in the 2-thienyl isomer) to a 1,3-relationship with a different connectivity in the 3-thienyl isomer, altering the dipole moment and steric footprint of the molecule. In medicinal chemistry, such a change is recognized as a classic bioisosteric strategy; however, it is unpredictable a priori—it can enhance or diminish target affinity, selectivity, and metabolic stability. In the broader thiophene carboxamide class, the 3-thienyl substitution pattern appears in the IKK-2 inhibitor SC-514 (3-amino-5-(thiophen-3-yl)thiophene-2-carboxamide), which achieves an IC50 of 11.2 μM against IKK-2 and exhibits >10-fold selectivity over 28 other kinases [1]. This demonstrates that the 3-thienyl geometry can support selective kinase inhibition, whereas the 2-thienyl geometry may favor different target profiles.
| Evidence Dimension | Positional isomerism (thiophen-3-yl vs. thiophen-2-yl substitution) and its impact on molecular recognition |
|---|---|
| Target Compound Data | Thiophen-3-yl substituent; molecular formula C13H16N2OS2; MW 280.4 g/mol |
| Comparator Or Baseline | CAS 941964-20-1: Thiophen-2-yl positional isomer; identical molecular formula and MW |
| Quantified Difference | No direct comparative activity data available. Structural class inference: 3-thienyl geometry is present in the selective IKK-2 inhibitor SC-514 (IC50 = 11.2 μM) [1] |
| Conditions | Structure comparison based on CAS registry and vendor catalog data |
Why This Matters
Procurement of the incorrect positional isomer (2-thienyl vs. 3-thienyl) can lead to different biological outcomes; the 3-thienyl configuration is a key determinant of binding mode in kinase inhibitor pharmacophores, and its presence should be verified by 1H-NMR or HPLC before use in any SAR campaign.
- [1] Bioss Antibodies. (n.d.). bs-80037C: SC-514, a reversible, competitive inhibitor of IKK-2 (IC50 = 11.2 μM). Product Information. View Source
